molecular formula C21H18F2N6O2 B2824452 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide CAS No. 1251691-19-6

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide

Cat. No. B2824452
M. Wt: 424.412
InChI Key: MVCXIQLWTAMVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Antiasthma Agents

Compounds similar to the one have been studied for their potential as antiasthma agents. In one study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a structural resemblance, were found to be active as mediator release inhibitors. These compounds were synthesized through a series of reactions starting from arylamidines, leading to pyrimidinones, and eventually to triazolo[1,5-c]pyrimidines (Medwid et al., 1990).

Radioligand Imaging

Research has also been conducted on similar compounds for radioligand imaging, specifically with positron emission tomography (PET). For instance, a study focused on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). These compounds were synthesized and used in PET imaging for their selective ligand properties (Dollé et al., 2008).

Antagonists for Human A2A Adenosine Receptor

Another study described the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including compounds with high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds were synthesized with various substituents and showed potential as pharmacological probes for studying the A2A receptor (Kumar et al., 2011).

Anticancer and Antimicrobial Agents

There are also studies exploring the anticancer and antimicrobial potential of compounds structurally similar to the one you mentioned. For instance, certain triazolopyrimidines were shown to have a unique mechanism of tubulin inhibition and promising anticancer activity (Zhang et al., 2007). Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles have been investigated for their antitumor and antimicrobial activities (Riyadh, 2011).

Other Applications

The compound and its derivatives have been studied in various other contexts as well, including their use as amplifiers for phleomycin (Brown et al., 1978), novel oxazolidinone antibacterial agents (Zurenko et al., 1996), and various antimicrobial activities (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-12-8-16(6-7-17(12)23)26-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)25-15-5-3-4-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCXIQLWTAMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-fluorophenyl)acetamide

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